4-(Anthracen-9-yl)-2,6-dibromopyridine
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Overview
Description
4-(Anthracen-9-yl)-2,6-dibromopyridine is an organic compound that features a pyridine ring substituted with an anthracene moiety at the 9-position and bromine atoms at the 2 and 6 positions. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the fields of organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-yl)-2,6-dibromopyridine typically involves a multi-step process. One common method starts with the bromination of pyridine to introduce bromine atoms at the 2 and 6 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2,6-dibromopyridine is then subjected to a Suzuki-Miyaura cross-coupling reaction with 9-bromoanthracene in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-9-yl)-2,6-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene moiety can participate in redox reactions, altering its electronic properties.
Cross-Coupling Reactions: The compound can undergo further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can introduce different functional groups to the anthracene moiety.
Scientific Research Applications
4-(Anthracen-9-yl)-2,6-dibromopyridine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical properties .
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence .
Medicinal Chemistry: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities .
Mechanism of Action
The mechanism of action of 4-(Anthracen-9-yl)-2,6-dibromopyridine involves its interaction with molecular targets through its electronic and structural properties. The anthracene moiety can participate in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can influence the compound’s behavior in various applications, such as enhancing its fluorescence in bioimaging or improving its electronic properties in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-yl)-2,6-dibromopyridine is unique due to the presence of both the anthracene and pyridine moieties, which confer distinct electronic and photophysical properties. The bromine atoms at the 2 and 6 positions of the pyridine ring provide additional sites for functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
915711-93-2 |
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Molecular Formula |
C19H11Br2N |
Molecular Weight |
413.1 g/mol |
IUPAC Name |
4-anthracen-9-yl-2,6-dibromopyridine |
InChI |
InChI=1S/C19H11Br2N/c20-17-10-14(11-18(21)22-17)19-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)19/h1-11H |
InChI Key |
PVYPISUTSADYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)Br)Br |
Origin of Product |
United States |
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